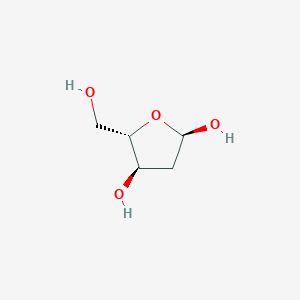

2-Deoxy-alpha-L-erythro-pentofuranose

説明

Synthesis Analysis

The synthesis of 2-Deoxy-alpha-L-erythro-pentofuranose has been approached through various chemical routes. One efficient method involves the Barton-type free-radical deoxygenation reaction starting from L-arabinose, demonstrating a practical approach for large-scale synthesis (Chong & Chu, 2002). Additionally, the conversion from L-xylose to protected 3-deoxy sugar derivatives highlights the versatility of sugar starting materials in synthesizing this pentose derivative (Mathé, Imbach, & Gosselin, 1999).

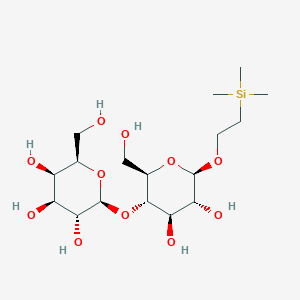

Molecular Structure Analysis

The molecular structure of 2-Deoxy-alpha-L-erythro-pentofuranose, particularly the hydroxymethyl group conformation, significantly influences its chemical behavior and interaction with other molecules. Ab initio molecular orbital calculations have provided insights into the conformational energies and structural parameters, revealing the effects of the C4−C5 bond rotation on its energy profile and geometry (Cloran, Carmichael, & Serianni, 2001).

Chemical Reactions and Properties

2-Deoxy-alpha-L-erythro-pentofuranose undergoes various chemical reactions, showcasing its reactivity and utility in synthesizing nucleoside analogues. These reactions include glycosylation processes to form antiviral nucleosides, though the synthesized compounds in one study did not exhibit significant antiviral activity (Génu-Dellac et al., 1991).

Physical Properties Analysis

The mutarotation of 2-deoxy-beta-D-erythro-pentose in aqueous solutions and its kinetic complexity provide valuable information on the physical properties of 2-Deoxy-alpha-L-erythro-pentofuranose. The equilibrium mixture of pyranose and furanose forms and their ratios at different temperatures highlight the dynamic nature of this sugar in solution (Lemieux, Anderson, & Conner, 1971).

科学的研究の応用

Role in Angiogenesis and Wound Healing

A novel application of 2-deoxy-D-ribose (2dDR), a sugar related to 2-Deoxy-alpha-L-erythro-pentofuranose, has been explored in the development of wound dressings designed to induce angiogenesis in chronic wounds. The research conducted by Dikici et al. (2021) demonstrates the pro-angiogenic properties of 2dDR, showing its effectiveness in stimulating new blood vessel formation and wound healing in both normal and diabetic rat models. This sugar's capability to upregulate the production of Vascular Endothelial Growth Factor (VEGF) and its superior stability, cost-effectiveness, and ease of incorporation into wound dressings make it an attractive alternative to VEGF for wound healing applications (Dikici et al., 2021).

Metabolic and Biomarker Research

2-Deoxy-alpha-L-erythro-pentofuranose and its derivatives have also been studied for their roles in mammalian metabolism and as predictive biomarkers for metabolic dysfunction. Ortiz and Field (2020) review recent advances in understanding mammalian metabolism of erythritol, a polyol related to 2-deoxy sugars, highlighting its potential as a biomarker for cardiometabolic disease risk. This research underscores the significance of understanding the metabolic pathways and health implications associated with sugar alcohols and related compounds (Ortiz & Field, 2020).

Safety And Hazards

When handling 2-Deoxy-alpha-L-erythro-pentofuranose, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

特性

IUPAC Name |

(2R,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-MROZADKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@H]1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300994 | |

| Record name | 2-Deoxy-α-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-alpha-L-erythro-pentofuranose | |

CAS RN |

113890-35-0 | |

| Record name | 2-Deoxy-α-L-erythro-pentofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113890-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-α-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)

![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)

![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)